molecular formula C18H16BrClN4OS B301646 N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B301646
M. Wt: 451.8 g/mol
InChI Key: OPWLFJIYNJLWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. The compound is also believed to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial and antifungal agents. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its broad-spectrum activity against various microorganisms and cancer cells. Additionally, it is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the compound's toxicity and safety profile in vivo. Additionally, further research is needed to elucidate the mechanism of action of the compound and its potential applications in various fields, including antimicrobial and anticancer therapy.

Synthesis Methods

The synthesis method for N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 3-bromo-4-chloroaniline with 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained as a white solid after purification.

Scientific Research Applications

N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied extensively for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. The compound has been tested against various bacterial and fungal strains and has shown promising results. Additionally, it has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.

properties

Product Name

N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C18H16BrClN4OS

Molecular Weight

451.8 g/mol

IUPAC Name

N-(3-bromo-4-chlorophenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H16BrClN4OS/c1-11-4-3-5-12(8-11)17-22-23-18(24(17)2)26-10-16(25)21-13-6-7-15(20)14(19)9-13/h3-9H,10H2,1-2H3,(H,21,25)

InChI Key

OPWLFJIYNJLWNL-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)Cl)Br

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)Cl)Br

Origin of Product

United States

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